

Repinotan Hydrochloride: A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: Repinotan hydrochloride

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Abstract

Repinotan hydrochloride (BAY x 3702) is a potent and highly selective 5-HT_{1A} receptor full agonist that was the subject of significant research and development efforts, primarily for its neuroprotective potential in acute ischemic stroke and traumatic brain injury. Despite promising preclinical evidence demonstrating its ability to reduce neuronal damage, repinotan ultimately failed to show sufficient efficacy in pivotal clinical trials, leading to the discontinuation of its development for these indications. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental findings related to **repinotan hydrochloride**.

Introduction

Repinotan hydrochloride, an aminomethylchroman derivative, was first synthesized by Bayer Healthcare AG in the early 2000s.[1] It emerged from a research program aimed at developing compounds with high affinity and selectivity for the 5-HT_{1A} receptor.[2] Initially investigated as an oral treatment for depression, its development focus shifted to its potential as a neuroprotective agent for acute neurological conditions such as ischemic stroke and traumatic brain injury, administered intravenously.[1][3]

Discovery and Development History

The development of repinotan was underpinned by the hypothesis that activation of 5-HT_{1A} receptors could confer neuroprotection in the context of ischemic injury. Preclinical studies in various animal models of stroke and brain injury showed that repinotan could significantly reduce infarct volume and improve functional outcomes.[\[4\]](#)[\[5\]](#)[\[6\]](#) These encouraging results propelled the compound into clinical development.

Phase I studies in healthy volunteers established the pharmacokinetic profile and safety of intravenously administered repinotan.[\[7\]](#) Subsequently, Phase II clinical trials, such as the BRAINS study, were conducted to assess its safety, tolerability, and dose-response in patients with acute ischemic stroke.[\[8\]](#) While the drug was generally well-tolerated, with a predictable side-effect profile, it did not demonstrate a statistically significant improvement in clinical outcomes compared to placebo.[\[8\]](#)[\[9\]](#) A large, randomized, double-blind, placebo-controlled Phase III trial (NCT00044915) was initiated to further evaluate the efficacy and safety of repinotan in acute ischemic stroke patients.[\[10\]](#) However, due to insufficient efficacy, the development of repinotan for stroke and traumatic brain injury was ultimately halted.[\[1\]](#)

Despite its failure in the neurology space, research has continued to explore other potential applications for repinotan, such as its ability to counteract opioid-induced respiratory depression.[\[1\]](#)[\[11\]](#)

Mechanism of Action

Repinotan is a high-affinity, selective, full agonist of the 5-HT_{1A} receptor subtype.[\[2\]](#)[\[12\]](#) Its neuroprotective effects are believed to be mediated through a multi-faceted mechanism of action initiated by the activation of both pre- and post-synaptic 5-HT_{1A} receptors.[\[4\]](#)[\[13\]](#)

The primary mechanism involves the activation of G protein-coupled inwardly rectifying K⁺ channels (GIRKs).[\[4\]](#)[\[13\]](#) This leads to neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate.[\[4\]](#)[\[13\]](#) By mitigating glutamate-induced excitotoxicity, repinotan protects neurons from overexcitation and subsequent cell death, a key pathological process in ischemic brain injury.[\[12\]](#)

Beyond this primary mechanism, experimental studies have indicated that repinotan influences several downstream signaling pathways involved in cell survival and apoptosis. These include:

- Activation of the PI3K/Akt pathway: This pro-survival pathway is known to inhibit apoptosis. [\[12\]](#)
- Modulation of Bcl-2 family proteins: Repinotan has been shown to affect the expression of the anti-apoptotic protein Bcl-2. [\[13\]](#)
- Inhibition of Caspase-3 activity: Repinotan can suppress the activity of this key executioner caspase in the apoptotic cascade, an effect potentially mediated through the MAPK and PKC α signaling pathways. [\[13\]](#)
- Increased release of neurotrophic factors: Repinotan has been observed to increase the release of nerve growth factor (NGF) and the serotonergic glial growth factor S-100 β . [\[13\]](#)

These interconnected pathways contribute to the overall neuroprotective profile of repinotan observed in preclinical models.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **repinotan hydrochloride** across various studies.

Table 1: Receptor Binding Affinity (K_i)

Receptor	Species/Tissue	K _i (nM)	Reference
5-HT1A	Calf Hippocampus	0.19	[14]
5-HT1A	Rat Cortex	0.25	[14]
5-HT1A	Human Cortex	0.25	[14]
5-HT1A	Rat Hippocampus	0.59	[14]

Table 2: Pharmacokinetic Parameters in Humans

Parameter	Population	Value	Reference
Half-life ($t_{1/2}$)	Healthy Young and Elderly Subjects	0.8 - 1.8 hours	[15]
Time to Steady State (Css)	Healthy Volunteers (IV infusion)	4 - 6 hours	[15]
Metabolism	Humans	Primarily by CYP2D6	[1][16]
Elimination Half-life (Extensive Metabolizers)	Healthy Male Volunteers	~1 hour	[7]
Elimination Half-life (Poor Metabolizers)	Healthy Male Volunteers	Up to 11 hours (mean)	[7]

Table 3: Preclinical Efficacy in Stroke Models

Animal Model	Dosing Regimen	Infarct Volume Reduction	Reference
Permanent Middle Cerebral Artery Occlusion (pMCAO)	3 µg/kg (IV bolus)	73%	[5]
Permanent Middle Cerebral Artery Occlusion (pMCAO)	3 and 10 µg/kg/h (IV infusion)	65%	[5]
Permanent Middle Cerebral Artery Occlusion (pMCAO)	10 µg/kg/h (IV infusion, delayed 5h)	43%	[5]
Transient Middle Cerebral Artery Occlusion (tMCAO)	10 µg/kg/h (IV infusion, immediate)	97%	[5]
Transient Middle Cerebral Artery Occlusion (tMCAO)	10 µg/kg/h (IV infusion, delayed 5h)	81%	[5]
Acute Subdural Hematoma	3 and 10 µg/kg/h (IV infusion)	65%	[5]
Acute Subdural Hematoma	3 µg/kg/h (IV infusion, delayed 5h)	54%	[5]

Table 4: Clinical Trial Dosing

Study	Indication	Dosing Regimen	Reference
BRAINS Study (Phase II)	Acute Ischemic Stroke	0.5, 1.25, or 2.5 mg/day (continuous IV infusion for 72h)	[8]
Phase III Trial (NCT00044915)	Acute Ischemic Stroke	1.25 mg (total dose)	[10]
Traumatic Brain Injury Study	Severe Traumatic Brain Injury	0.5, 1.25, or 2.50 mg/day (continuous IV infusion for 7 days)	[17]

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of **repinotan hydrochloride** for the 5-HT1A receptor.

Methodology:

- Tissue Preparation: Membranes are prepared from calf hippocampus, rat cortex, or human cortex, tissues known to have a high density of 5-HT1A receptors.
- Radioligand: A radiolabeled 5-HT1A receptor antagonist, such as [3H]8-OH-DPAT, is used.
- Assay: The tissue membranes are incubated with the radioligand in the presence of varying concentrations of **repinotan hydrochloride**.
- Separation: Bound and free radioligand are separated by rapid filtration.
- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The concentration of repinotan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Animal Models of Ischemic Stroke

Objective: To evaluate the neuroprotective efficacy of repinotan in reducing infarct volume following an ischemic event.

Methodology (Middle Cerebral Artery Occlusion - MCAO):

- Animal Model: Male Wistar rats are commonly used.
- Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
- Surgical Procedure (Transient MCAO):
 - A midline incision is made in the neck to expose the common carotid artery.
 - A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
 - After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
- Surgical Procedure (Permanent MCAO):
 - The middle cerebral artery is permanently occluded by electrocoagulation or ligation.
- Drug Administration: **Repinotan hydrochloride** or vehicle is administered intravenously as a bolus injection or continuous infusion at various time points before, during, or after the ischemic insult.
- Outcome Assessment:
 - After a survival period (e.g., 24 hours or 7 days), the animals are euthanized, and their brains are removed.
 - The brains are sectioned and stained with a marker for viable tissue (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to delineate the infarct area.
 - The infarct volume is quantified using image analysis software.

Clinical Trial in Acute Ischemic Stroke (BRAINS Study)

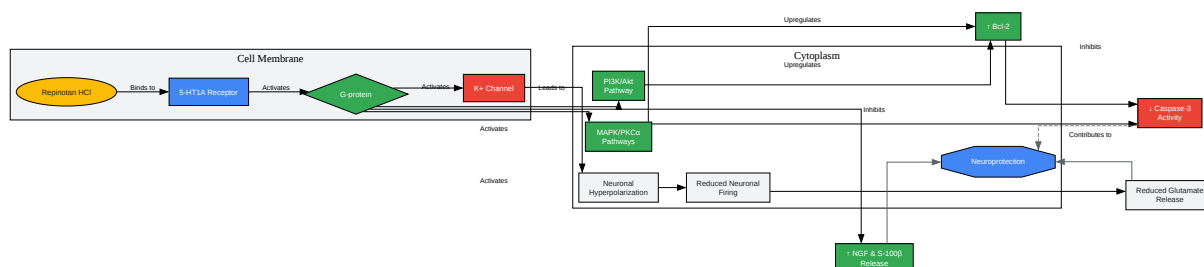
Objective: To assess the safety, tolerability, and dose of repinotan in patients with acute ischemic stroke.[8]

Methodology:

- Study Design: A double-blind, placebo-controlled, randomized, multicenter Phase II study.[8]
- Patient Population: Patients with acute hemispheric ischemia and a National Institutes of Health Stroke Scale (NIHSS) score of 4 to 25.[8]
- Intervention: Patients were randomized to receive a continuous intravenous infusion of placebo or repinotan at doses of 0.5, 1.25, or 2.5 mg/day for 72 hours.[8]
- Treatment Window: Treatment was initiated within six hours of symptom onset.[8]
- Outcome Measures:
 - Primary: Safety and tolerability, assessed by monitoring adverse events, vital signs, and laboratory parameters.
 - Secondary: Efficacy was evaluated at four weeks and three months using neurological and functional outcome scales.[8]

Visualizations

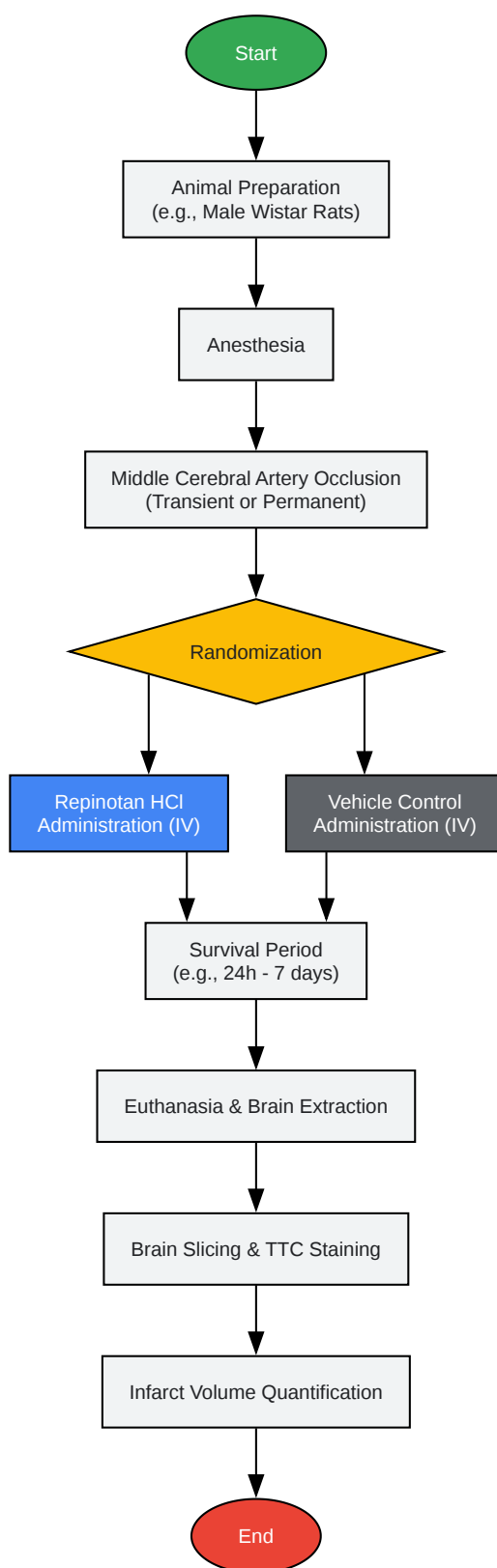
Signaling Pathways of Repinotan



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Caption: Repinotan's neuroprotective signaling cascade.

Experimental Workflow for Preclinical MCAO Studies



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Caption: Workflow of preclinical MCAO experiments.

Conclusion

Repinotan hydrochloride represents a case study in the challenges of translating promising preclinical neuroprotective effects into clinical efficacy. While the compound demonstrated a clear mechanism of action and robust effects in animal models of stroke and traumatic brain injury, it ultimately failed to meet its primary endpoints in human trials for these indications. The development history of repinotan underscores the complexities of developing drugs for acute neurological emergencies and highlights the translational gap that often exists between preclinical and clinical research in this field. Nevertheless, the extensive research conducted on repinotan has contributed valuable insights into the role of the 5-HT_{1A} receptor in neuronal injury and survival, and ongoing investigations may yet identify alternative therapeutic applications for this potent and selective agonist.

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